N-(4-bromophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine
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Overview
Description
N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE is a complex organic compound that features a bromophenyl group, a pyrrolidinylsulfonyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE include:
4-Bromodiphenylamine: A simpler compound with a bromophenyl group and an aniline moiety.
4-(4-Bromophenyl)pyridine: A compound with a bromophenyl group and a pyridine ring.
1-(4-Bromo-phenyl)-piperidine: A compound with a bromophenyl group and a piperidine ring.
Uniqueness
N-(4-BROMOPHENYL)-N-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H18BrN3O2S2 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18BrN3O2S2/c20-15-5-7-16(8-6-15)21-19-22-18(13-26-19)14-3-9-17(10-4-14)27(24,25)23-11-1-2-12-23/h3-10,13H,1-2,11-12H2,(H,21,22) |
InChI Key |
WLVWAQJFVVGTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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